molecular formula C16H11IO3 B8666081 6CH7VVC67L CAS No. 1033-44-9

6CH7VVC67L

Cat. No. B8666081
M. Wt: 378.16 g/mol
InChI Key: BYDBCAPACOXVEH-UHFFFAOYSA-N
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Patent
US08192717B2

Procedure details

A dichloromethane solution (4.9 ml) that contained boron tribromide was slowly added to a dichloromethane solution (85 ml) that contained compound 19 (185 mg, 0.489 mmol) while stirring under cooling on ice, and the reaction was then carried out for 30 hours. After completion of the reaction, purified water (80 ml) was added to the reaction solution, and the dichloromethane layer was extracted. The extract was dried over anhydrous sodium sulfate, and the solvent was then distilled away under reduced pressure. The residue was subjected to silica gel column chromatography using ethyl acetate/hexane (1/4) as an elution solvent, so as to obtain a product of interest, 6-bromo-4′-hydroxyflavone (compound 20). Yield: 79 mg (yield constant: 44.3%) 1H NMR (300 MHz, DMSO6) 610.37 (s, 1H), 8.27 (s, 1H), 8.28-8.30 (m, 1H), 7.98 (d, J=8.4 Hz, 2H), 7.61 (d, J=8.7 Hz, 1H), 6.93-6.95 (m, 3H). MS m/z 364 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Three
Quantity
4.9 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B(Br)(Br)[Br:2].I[C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[O:12][C:11]([C:16]1[CH:21]=[CH:20][C:19]([O:22]C)=[CH:18][CH:17]=1)=[CH:10][C:9]2=[O:24]>ClCCl>[Br:2][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[O:12][C:11]([C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=1)=[CH:10][C:9]2=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Two
Name
Quantity
185 mg
Type
reactant
Smiles
IC=1C=C2C(C=C(OC2=CC1)C1=CC=C(C=C1)OC)=O
Step Three
Name
Quantity
85 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
4.9 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling on ice
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
purified water (80 ml)
ADDITION
Type
ADDITION
Details
was added to the reaction solution
EXTRACTION
Type
EXTRACTION
Details
the dichloromethane layer was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
BrC=1C=C2C(C=C(OC2=CC1)C1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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